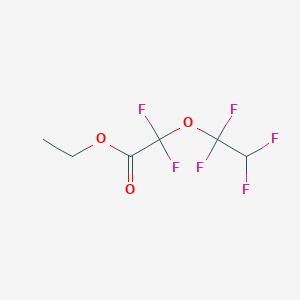
Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate is a fluorinated organic compound with potential applications in various fields such as chemistry, biology, and industry. Its unique structure, which includes multiple fluorine atoms, imparts distinct chemical properties that make it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate typically involves the reaction of ethyl acetate with difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form. Industrial production also focuses on minimizing waste and optimizing resource utilization to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical processes, making the compound valuable for studying enzyme kinetics and drug-receptor interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1,1,2,2-tetrafluoroethyl ether
- 1,2-(1,1,2,2-Tetrafluoroethoxy)ethane
- Methyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate
Uniqueness
This compound stands out due to its specific arrangement of fluorine atoms and the ethyl ester group. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile compound for research and industrial use.
Properties
CAS No. |
88239-69-4 |
|---|---|
Molecular Formula |
C6H6F6O3 |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(1,1,2,2-tetrafluoroethoxy)acetate |
InChI |
InChI=1S/C6H6F6O3/c1-2-14-4(13)6(11,12)15-5(9,10)3(7)8/h3H,2H2,1H3 |
InChI Key |
YKDQBPWBNOKVKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(OC(C(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)
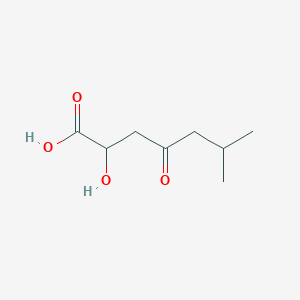
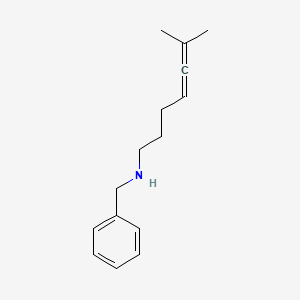
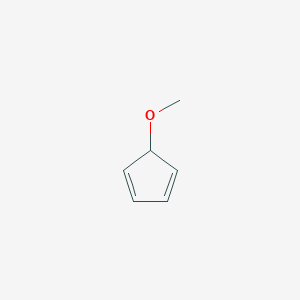
![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
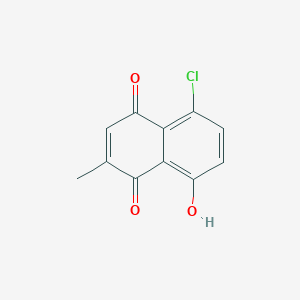
phosphanium chloride](/img/structure/B14386993.png)

![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
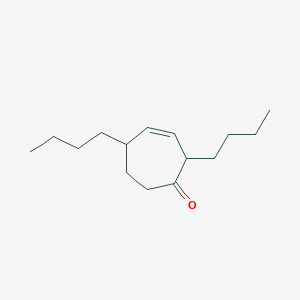
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
